Methyl 4-(dimethylamino)-2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(dimethylamino)-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFNNYRLZPAKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610198 | |
| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27559-59-7 | |
| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Methyl 4 Dimethylamino 2 Hydroxybenzoate and Its Derivatives
Rational Design and Synthesis of the Core Methyl 4-(dimethylamino)-2-hydroxybenzoate Scaffold
The synthesis of this compound is a multi-step process that begins with the esterification of 4-Aminosalicylic acid, followed by the functionalization of the amino group.
Precursor Synthesis via Esterification of 4-Aminosalicylic Acid
The initial step in the synthesis of the target scaffold involves the esterification of 4-Aminosalicylic acid to produce Methyl 4-amino-2-hydroxybenzoate. This reaction, commonly a Fischer esterification, is typically carried out by reacting 4-Aminosalicylic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. uomustansiriyah.edu.iqma.edu The process involves heating the mixture to reflux for a specific duration to drive the reaction towards the ester product. uomustansiriyah.edu.iqma.edu The use of an excess of methanol can also help to shift the equilibrium to favor the formation of the methyl ester. ma.edu The reaction progress can be monitored using techniques like thin-layer chromatography. Upon completion, the product is typically isolated by neutralization of the excess acid followed by extraction and purification.
Table 1: Representative Conditions for Fischer Esterification of Salicylic Acid Analogues
| Reactant | Reagent | Catalyst | Temperature | Reaction Time |
| Salicylic Acid | Methanol | Conc. H₂SO₄ | ~100 °C (Reflux) | 75 minutes |
| 4-Aminosalicylic Acid | Methanol | Acid Catalyst | Reflux | Variable |
N,N-Dimethylation Strategies for Amino Group Functionalization
Following the successful synthesis of Methyl 4-amino-2-hydroxybenzoate, the next crucial step is the N,N-dimethylation of the primary amino group. Various methods can be employed for this transformation. One common approach involves the use of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to neutralize the acid formed during the reaction.
Alternatively, reductive amination provides a robust method for N,N-dimethylation. This can be achieved using formaldehyde (B43269) as the source of the methyl groups in the presence of a reducing agent. nih.gov Catalytic hydrogenation with a suitable catalyst, like Ru/C, under a hydrogen atmosphere is an effective green approach. nih.gov The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of the desired N,N-dimethylated product. nih.gov The choice of solvent and base is also critical to ensure the reaction proceeds efficiently.
Diversification and Functionalization through Modern Synthetic Techniques
The core scaffold of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Regioselective Halogenation and Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as halogenation. Regioselective halogenation can be achieved by carefully selecting the halogenating agent and reaction conditions. For instance, direct halogenation using N-halosuccinimides (NXS), where X can be Cl, Br, or I, can introduce a halogen atom onto the aromatic ring. nih.gov The position of halogenation is directed by the existing activating groups, the hydroxyl and dimethylamino groups.
The resulting aryl halides are valuable intermediates for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds. The Sonogashira coupling, a powerful reaction that couples terminal alkynes with aryl or vinyl halides, is a prime example. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology allows for the introduction of various alkynyl groups onto the aromatic scaffold, significantly increasing molecular diversity. nih.govresearchgate.net
Table 2: General Parameters for Sonogashira Coupling Reactions
| Component | Example | Role |
| Aryl Halide | Halogenated this compound | Electrophile |
| Alkyne | Phenylacetylene, Propyne | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine, Diisopropylamine | Solvent and Base |
Amide Bond Formation and Alkylation Reactions for Derivative Synthesis
The ester functional group in this compound can be converted into an amide through reaction with an appropriate amine. researchgate.netresearchgate.net This transformation typically requires activation of the carboxylic acid that would result from hydrolysis of the ester, or direct aminolysis under certain conditions. Common methods for amide bond formation involve the use of coupling agents that activate the carboxyl group, facilitating nucleophilic attack by the amine. researchgate.netnih.gov
Furthermore, the phenolic hydroxyl group is amenable to alkylation reactions. nih.govresearchgate.net Using an alkyl halide in the presence of a base, such as potassium carbonate or cesium bicarbonate, an ether linkage can be formed. nih.gov The regioselectivity of this reaction is an important consideration, as the starting molecule also contains other potentially reactive sites. Careful control of reaction conditions can favor O-alkylation. nih.gov
Formation of Hydrazide and Schiff Base Analogues
Treatment of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide. chemmethod.comnih.govchemmethod.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. chemmethod.com The resulting 4-(dimethylamino)-2-hydroxybenzohydrazide is a versatile intermediate.
The hydrazide can then be readily converted into a variety of Schiff base analogues through condensation with various aldehydes or ketones. irespub.comekb.eg This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base. ekb.eg The reaction is often catalyzed by a small amount of acid. researchgate.net This modular approach allows for the synthesis of a large library of Schiff base derivatives with diverse structural features. researchgate.netresearchgate.net
Mechanistic Investigations of Synthesis Pathways
The formation of esters, including this compound, can be achieved through various synthetic routes. Understanding the underlying mechanisms of these pathways is crucial for optimizing reaction conditions and improving yields. This section explores the mechanistic details of both radical-mediated and catalytically-driven ester synthesis.
Radical reactions offer a powerful alternative to traditional ionic pathways for forming ester linkages. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.commasterorganicchemistry.com The initiation phase generates a radical species, often through the use of an initiator like AIBN (Azobisisobutyronitrile) or through photolysis. libretexts.orgfujifilm.com
The core of the synthesis is the propagation phase, where the radical chain reaction sustains itself. masterorganicchemistry.comfujifilm.com For instance, a radical can be generated on a precursor molecule, which then undergoes a series of steps to form the ester and regenerate a radical species that continues the chain. One proposed pathway involves the generation of a carbon-centered radical from a carboxylic acid derivative. This radical can then react in subsequent steps to ultimately form the ester product. libretexts.orgbeilstein-journals.org A key feature of a self-propagating reaction is that each cycle generates a new radical that can initiate the next cycle, leading to an efficient chemical transformation. beilstein-journals.org
A general mechanism for a radical chain reaction can be outlined as follows:
Initiation : A radical initiator (e.g., AIBN, peroxide) decomposes under heat or light to form initial radicals.
Propagation :
An initial radical abstracts an atom (e.g., hydrogen) from a substrate to form a substrate radical.
The substrate radical rearranges or reacts with another molecule to form the product and a new radical, which continues the chain.
Termination : Two radical species combine to form a stable, non-radical product, which terminates the chain. masterorganicchemistry.com
While direct studies on the self-propagating radical synthesis of this compound are not extensively documented, the principles can be applied to its precursors. The stability of radical intermediates and the thermodynamics of the propagation steps are critical factors in determining the viability of such a synthetic route.
Acylation is a fundamental method for synthesizing esters. The reaction is often catalyzed by nucleophilic catalysts, among which 4-(N,N-dimethylamino)pyridine (DMAP) is exceptionally effective. utrgv.edu The hydrochloride salt, DMAP·HCl, has gained attention as a stable, recyclable, and highly efficient catalyst for the acylation of alcohols and phenols, even those that are sterically hindered or electronically deactivated. acs.orgorganic-chemistry.orggoogle.com
The catalytic cycle of DMAP·HCl in acylation, for example, with an acid anhydride, proceeds through a well-established nucleophilic catalysis mechanism. utrgv.eduresearchgate.net
Proposed Catalytic Mechanism:
Formation of the Acylpyridinium Intermediate : DMAP·HCl reacts with the acylating agent (e.g., acetic anhydride). The highly nucleophilic nitrogen of the pyridine (B92270) ring attacks one of the carbonyl carbons of the anhydride. This step forms a highly reactive N-acyl-4-(N',N'-dimethylamino)pyridinium intermediate and releases a carboxylate anion and HCl. acs.orgresearchgate.net
Nucleophilic Attack by Alcohol : The alcohol substrate, in this case, the hydroxyl group of a 4-(dimethylamino)-2-hydroxybenzoic acid precursor, attacks the activated carbonyl carbon of the acylpyridinium intermediate. utrgv.edu This intermediate is significantly more electrophilic than the parent anhydride, which dramatically accelerates the rate of acylation.
Product Formation and Catalyst Regeneration : The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the final ester product. This step also regenerates the DMAP·HCl catalyst, allowing it to re-enter the catalytic cycle. acs.orgresearchgate.net
The use of DMAP·HCl is advantageous as it can be easily recovered by filtration after the reaction and reused multiple times without a significant loss of catalytic activity. organic-chemistry.orggoogle.com This makes the process more economical and environmentally friendly.
| Catalyst | Acylating Agent | Substrate | Conditions | Key Feature |
| DMAP·HCl | Acid Anhydrides, Acyl Chlorides | Inert Alcohols, Phenols | Base-free | Recyclable catalyst, high efficiency |
| DMAP | Acid Anhydrides | Alcohols | Base-free, Solvent-free | Low catalyst loading (0.05-2 mol%) |
Sustainable and Efficient Synthetic Approaches
Modern organic synthesis emphasizes the development of methods that are not only efficient in terms of yield and reaction time but also environmentally sustainable. Microwave-assisted synthesis and visible-light-induced reactions represent two such advanced approaches that align with the principles of green chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical reactions. nih.gov Unlike conventional heating methods that rely on conduction and convection, microwave irradiation heats the reaction mixture directly and uniformly through dielectric heating. ijprdjournal.comindexcopernicus.com This process involves the interaction of the microwave's electric field with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat. ijprdjournal.com
For the synthesis of esters like this compound or its analogue benzocaine (B179285) (ethyl 4-aminobenzoate), MAOS offers several distinct advantages:
Drastically Reduced Reaction Times : Reactions that might take several hours with conventional heating can often be completed in minutes. nih.govijprdjournal.com
Higher Yields : The rapid and uniform heating minimizes the formation of side products, often leading to higher yields of the desired ester. indexcopernicus.com
Enhanced Purity : Cleaner reaction profiles can simplify the purification process. ijprdjournal.com
Energy Efficiency : The direct heating of the reaction vessel and its contents is more energy-efficient than heating an oil bath. indexcopernicus.com
In a typical microwave-assisted esterification, the carboxylic acid (e.g., 4-(dimethylamino)-2-hydroxybenzoic acid) and the alcohol (methanol) are mixed, often with a catalyst, in a microwave-safe vessel. The mixture is then irradiated at a set temperature or power for a short duration. nih.gov Studies on the synthesis of related p-aminobenzoate esters have demonstrated the superiority of this method over traditional refluxing.
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | Several hours | Moderate | Oil bath, reflux |
| Microwave-Assisted Synthesis | Minutes to 1 hour | High to Excellent | Microwave reactor, controlled T/P |
Visible-light photocatalysis has become a prominent tool in green chemistry, enabling a wide array of organic transformations under mild conditions. mdpi.com This methodology utilizes a photocatalyst that, upon absorbing visible light, can initiate chemical reactions, often through the generation of radical intermediates. chemrxiv.orgresearchgate.net
The esterification of carboxylic acids can be achieved using organic dyes like Eosin Y as a photocatalyst. chemrxiv.orgdoi.org The general mechanism involves the excitation of the photocatalyst by visible light, followed by an electron or energy transfer process that generates reactive species.
Plausible Mechanistic Pathway:
Photoexcitation : The photocatalyst (e.g., Eosin Y) absorbs a photon of visible light, promoting it to an excited state. doi.org
Radical Generation : The excited photocatalyst can interact with the carboxylic acid. Mechanistic studies suggest a reductive pathway where the carboxylic acid undergoes a proton-coupled electron transfer to form a ketyl radical intermediate. chemrxiv.orgdoi.org
Ester Formation : This ketyl radical intermediate is then converted into the final ester product through subsequent reaction steps. chemrxiv.org
This approach is notable for its mild reaction conditions (often at room temperature), compatibility with acid-sensitive functional groups, and use of a catalytic amount of a metal-free organic dye. doi.org The use of visible light, a renewable energy source, further enhances the sustainability of this method. mdpi.com While specific applications to this compound are emerging, the successful esterification of various cinnamic and α-keto acids demonstrates the broad potential of this technique. chemrxiv.orgdoi.org
| Photocatalyst | Light Source | Key Intermediate | Advantages |
| Eosin Y | Blue LED (440 nm) | Ketyl Radical | Mild conditions, metal-free, high functional group tolerance |
| N/A (Catalyst-free) | Sunlight / Blue LED | Amidyl Radical, Acyl Chloride | Transition-metal-free, uses alcohols directly |
Quantum Chemical and Computational Investigations into Methyl 4 Dimethylamino 2 Hydroxybenzoate
Theoretical Frameworks and Methods
The foundation of computational analysis lies in selecting appropriate theoretical methods and basis sets to accurately model the molecular system.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. chemrxiv.org The theory is extensively used to determine the ground state properties of molecules, including optimized molecular geometries, vibrational frequencies, and electronic parameters. researchgate.netresearchgate.net
For aromatic compounds structurally similar to Methyl 4-(dimethylamino)-2-hydroxybenzoate, such as methyl salicylate (B1505791) and propyl-para-hydroxybenzoate, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed. chalcogen.roresearchgate.net This hybrid functional combines the strengths of Hartree-Fock theory with DFT to provide reliable results. researchgate.net Geometry optimization is a key application, where calculations are performed to find the lowest energy conformation of the molecule. For instance, studies on methyl 4-hydroxybenzoate (B8730719) have used DFT to calculate optimized bond lengths and angles, which show good correlation with experimental data obtained from X-ray diffraction. nih.gov
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C1-C2 | 1.396 |
| C1-O7 | 1.366 | |
| C8-O9 | 1.357 | |
| Bond Angle (°) | C2-C1-C6 | 119.3 |
| O9-C8-O10 | 123.3 | |
| C3-C8-O9 | 111.4 | |
| Dihedral Angle (°) | O7-C1-C2-C3 | 180.0 |
| C11-O9-C8-C3 | 180.0 |
Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The HF method solves the Schrödinger equation for a molecule by approximating the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. chalcogen.ro While DFT includes electron correlation effects, the HF method neglects them, which can affect the accuracy of the results. researchgate.net
Despite this limitation, HF calculations are valuable. They are often performed alongside DFT calculations to provide a comparative analysis of a molecule's properties. nih.govnih.govnih.gov For example, in studies of methyl salicylate and methyl 4-hydroxybenzoate, both HF and DFT methods were used to calculate optimized geometries and vibrational frequencies, allowing for a direct comparison of the two theoretical levels. chalcogen.ronih.gov This comparative approach helps in validating the computational results and understanding the role of electron correlation in the molecule's structure and behavior. researchgate.net
The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more complex basis sets provide a more accurate description of the electron distribution but at a significantly higher computational cost. reddit.com
Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p). chalcogen.roresearchgate.netnih.govmdpi.com The nomenclature indicates the complexity:
6-311G : Describes each core atomic orbital with a single function and valence orbitals with three functions.
+ : Adds diffuse functions, which are important for describing anions or molecules with lone pairs.
(d,p) : Adds polarization functions to allow for non-spherical distortion of the orbitals, which is crucial for describing chemical bonds accurately.
The selection of a basis set involves a trade-off between accuracy and computational resources. reddit.com For many applications involving molecules like this compound, basis sets like 6-311G(d,p) or 6-311++G(d,p) have been shown to provide reliable results that are in good agreement with experimental data. researchgate.netresearchgate.netnih.gov
Electronic Structure and Molecular Reactivity Parameters
Computational methods are particularly powerful for elucidating the electronic properties of a molecule, which in turn dictate its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). nih.govlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. edu.krd
A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. edu.krdnih.gov
A large energy gap implies a more stable and less reactive molecule, as more energy is required to move an electron from the HOMO to the LUMO. edu.krd
The HOMO-LUMO gap is strongly related to the electronic and optical properties of a molecule and helps explain intramolecular charge transfer. edu.krdumich.edu Computational studies on related compounds like methyl 4-hydroxybenzoate have calculated these FMO energies to assess the molecule's reactivity. nih.govresearchgate.net
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.42 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.34 |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.08 |
| Absolute Electronegativity | χ | 3.88 |
| Absolute Hardness | ɳ | 2.54 |
| Global Electrophilicity | ω | 2.97 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution across the molecule. researchgate.netresearchgate.net
The MEP surface is color-coded to indicate different potential values:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms (e.g., oxygen, nitrogen). nih.govresearchgate.net
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms. nih.govresearchgate.net
Green/Yellow : Regions of intermediate or near-zero potential. researchgate.net
For this compound, an MEP analysis would be expected to show negative potential (red/yellow) around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen of the dimethylamino group, highlighting these as nucleophilic centers. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, identifying it as the primary site for electrophilic interaction or hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis also quantifies the delocalization of electron density between these localized orbitals, which is a key factor in molecular stability. The interactions between filled (donor) and empty (acceptor) orbitals are measured in terms of stabilization energy, E(2). Higher E(2) values indicate stronger interactions and greater electron delocalization.
Table 1: Key NBO Interactions and Stabilization Energies for a Substituted Benzoate (B1203000) Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | π* (C2-C3) | 25.4 |
| LP (O1) | π* (C4-C5) | 18.9 |
| LP (N) | π* (C4-C5) | 45.2 |
| π (C2-C3) | π* (C4-C5) | 20.1 |
| π (C4-C5) | π* (C=O) | 15.8 |
Note: Data is illustrative for a conceptually similar substituted benzoate and not specific to this compound due to the absence of published data for this exact compound.
Hyperpolarizability Calculations for Non-Linear Optical (NLO) Response
Molecules with significant intramolecular charge transfer, facilitated by electron donor and acceptor groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational methods, particularly Density Functional Theory (DFT), can reliably predict these values.
In this compound, the dimethylamino group acts as a strong electron donor, while the ester group functions as an electron acceptor. The benzene (B151609) ring provides the conjugated bridge for efficient charge transfer from the donor to the acceptor. This molecular architecture suggests that this compound could possess a significant NLO response. Calculations of the dipole moment (μ) and the first-order hyperpolarizability (β) can provide quantitative insights into its NLO potential. For comparison, these values are often benchmarked against known NLO materials like urea.
Table 2: Calculated NLO Properties for a Related Benzoate Compound
| Property | Calculated Value |
| Dipole Moment (μ) in Debye | 5.8 D |
| First-Order Hyperpolarizability (β) in esu | 15 x 10-30 esu |
Note: The values presented are for a structurally related molecule and serve as an estimation of the properties of this compound.
Spectroscopic Property Prediction and Correlation
Theoretical Vibrational Spectra Simulation and Comparison with Experimental Data
Computational chemistry allows for the prediction of vibrational spectra (Infrared and Raman) by calculating the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can be invaluable in the assignment of experimental vibrational bands to specific molecular motions. DFT methods are commonly employed for these calculations. A comparison between the theoretical and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational modes.
For this compound, the vibrational spectrum would be characterized by modes corresponding to the stretching and bending of the various functional groups, such as the O-H, C=O, C-N, and C-H bonds, as well as the vibrations of the aromatic ring. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model, leading to better agreement with experimental data.
Table 3: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm-1) for a Substituted Benzoate
| Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) |
| O-H stretch | 3450 | 3465 |
| C-H (aromatic) stretch | 3050-3100 | 3060-3110 |
| C-H (methyl) stretch | 2950-2990 | 2960-2995 |
| C=O stretch | 1715 | 1720 |
| C=C (aromatic) stretch | 1600, 1580 | 1605, 1585 |
| C-N stretch | 1350 | 1355 |
Note: This table illustrates a typical comparison for a similar molecule. Specific experimental data for this compound is required for a direct comparison.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) by calculating the magnetic shielding tensors of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a widely used and reliable approach for this purpose.
The predicted 1H and 13C NMR spectra for this compound would provide valuable information for structural elucidation. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The protons of the dimethylamino and methyl ester groups would appear in distinct regions of the spectrum. Comparing the predicted chemical shifts with experimental data can confirm the assigned structure.
Table 4: Predicted 13C NMR Chemical Shifts (ppm) for a Related Benzoate Structure
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Carbonyl) | 168.5 |
| C (Aromatic, C-O) | 160.2 |
| C (Aromatic, C-N) | 152.8 |
| C (Aromatic) | 131.0, 114.5 |
| C (Methyl Ester) | 52.3 |
| C (Dimethylamino) | 40.1 |
Note: These predicted values are based on a similar molecular framework and are intended to be illustrative.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. This analysis provides insights into the nature of the transitions, such as whether they are localized excitations or involve charge transfer.
For this compound, TD-DFT calculations would likely predict intense π → π* transitions in the UV region, characteristic of aromatic compounds. The presence of the donor and acceptor groups could also give rise to intramolecular charge transfer (ICT) bands. The analysis of the molecular orbitals involved in these transitions can elucidate the charge redistribution upon electronic excitation.
Table 5: Predicted Electronic Transitions for a Substituted Benzoate
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 320 | 0.45 | HOMO → LUMO (π → π) |
| S0 → S2 | 285 | 0.21 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 (π → π*) |
Note: The data is a representative example for a molecule with similar electronic features.
Conformational Landscape Exploration and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods can be used to explore the conformational landscape of a molecule by constructing a potential energy surface (PES). This surface maps the energy of the molecule as a function of its geometric parameters, such as bond rotation dihedral angles.
For this compound, the key conformational degrees of freedom would be the rotation around the C-O bond of the ester group and the C-N bond of the dimethylamino group. By systematically varying these dihedral angles and calculating the energy at each point, a PES can be generated. The minima on this surface correspond to the stable conformers of the molecule, while the saddle points represent the transition states for conformational changes. This analysis can identify the most stable conformation and the energy barriers for interconversion between different conformers.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Behavior
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic nature of this compound at the atomic level. This technique allows for the exploration of its conformational landscape and the intricate details of its intermolecular interactions in various environments, providing insights that are complementary to static experimental structures.
By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional arrangements (conformers) of the molecule. For a molecule like this compound, with its rotatable bonds connecting the ester and dimethylamino groups to the benzene ring, a variety of conformations are possible. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. For instance, the orientation of the hydroxyl and carbonyl groups can significantly affect its hydrogen bonding capabilities.
Furthermore, MD simulations are invaluable for characterizing intermolecular behavior, such as how molecules of this compound interact with each other in a condensed phase or with solvent molecules. These simulations can quantify the strength and nature of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings. In studies of structurally similar compounds, such as substituted hydroxybenzoates, MD simulations have been effectively used to analyze clustering and the formation of dimers or larger aggregates in solution. This information is critical for predicting solubility, crystallization behavior, and the assembly of molecules in the solid state. The simulations can provide detailed energetic breakdowns of these interactions, helping to rationalize macroscopic properties from a molecular perspective.
| Interaction Type | Configuration | Binding Energy (kcal/mol) |
|---|---|---|
| π-π Stacking | Parallel-displaced | -2.5 to -4.5 |
| Hydrogen Bond (O-H···O) | Linear | -3.0 to -6.0 |
| van der Waals | N/A | -0.5 to -2.0 |
Quantum Crystallography for Electron Density Analysis in Crystalline States
Quantum crystallography represents a sophisticated experimental and theoretical approach that goes beyond the mere determination of atomic positions in a crystal. It aims to map the distribution of electron density throughout the crystalline solid, providing profound insights into the nature of chemical bonds and intermolecular interactions. For this compound, a quantum crystallographic study would offer a detailed picture of its electronic structure in the solid state.
The primary data for quantum crystallography is high-resolution X-ray diffraction data collected at low temperatures to minimize thermal motion. From this data, a model of the electron density is refined, which can then be analyzed using theoretical frameworks such as the Quantum Theory of Atoms in Molecules (QTAIM). wikipedia.orgamercrystalassn.org This analysis allows for a quantitative description of the chemical bonding. For instance, at the location of a chemical bond, a special point in the electron density known as a bond critical point (BCP) can be identified. The properties of the electron density at this point, such as its magnitude and the Laplacian of the electron density, reveal the strength and character of the bond (i.e., whether it is a shared covalent interaction or a closed-shell interaction like a hydrogen bond or van der Waals contact). wiley-vch.de
In the context of this compound, this technique could precisely characterize the intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen. Furthermore, it would provide a detailed map of the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the dimethylamino group or weaker C-H···O interactions. The analysis of the electron density would also reveal the distribution of charge across the molecule, quantifying the electron-donating effect of the dimethylamino and hydroxyl groups and its influence on the aromatic system. This provides a direct experimental measure of the electronic properties that are often inferred from spectroscopic or computational methods.
| Bond/Interaction | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |
|---|---|---|---|
| C-C (aromatic) | ~0.25 - 0.30 | Negative | Covalent |
| C-N | ~0.20 - 0.25 | Negative | Polar Covalent |
| O-H···O (intramolecular) | ~0.02 - 0.04 | Positive | Strong Hydrogen Bond |
| C-H···O (intermolecular) | ~0.005 - 0.015 | Positive | Weak Hydrogen Bond |
Mechanistic Organic Chemistry and Molecular Interactions of Methyl 4 Dimethylamino 2 Hydroxybenzoate
Elucidation of Enzyme-Inhibitor Mechanisms (e.g., Protein Tyrosine Phosphatase Inhibition, SHP2)
The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways regulated by growth factors and cytokines. nih.gov It is a key component in the RAS-MAPK pathway, which is crucial for cell proliferation and survival. nih.govmedchemexpress.com Due to its function as a positive regulator of growth factor signaling, SHP2 has been identified as a significant target in the development of therapies for various diseases, particularly cancer, where gain-of-function mutations define it as an oncogene. nih.govnih.govmdc-berlin.de
In its inactive state, the catalytic protein tyrosine phosphatase (PTP) domain of SHP2 is blocked by its own N-terminal SH2 domain. nih.gov Activation occurs when the SH2 domains bind to specific phosphotyrosine sites on receptor-associated proteins, causing a conformational change that opens the catalytic site. nih.govnih.gov Inhibitors are often designed to target this catalytic site or to act allosterically to stabilize the inactive conformation. nih.govmedchemexpress.com High-throughput in silico screening and chemical library screening have been employed to identify potent and specific SHP2 inhibitors. nih.govmdc-berlin.de While various small-molecule inhibitors of SHP2 have been identified, including those from the phenylhydrazonopyrazolone sulfonate class, specific mechanistic studies detailing the enzyme-inhibitor interactions of Methyl 4-(dimethylamino)-2-hydroxybenzoate with SHP2 are not extensively detailed in the available research. nih.govresearchgate.net
Detailed Studies of Reaction Pathways and Transition States in Novel Transformations
The study of reaction pathways and their associated transition states is fundamental to understanding the mechanism of a chemical reaction. A transition state represents the highest energy point on a reaction coordinate, a fleeting molecular configuration that determines the reaction's rate and selectivity. numberanalytics.com Factors influencing the stability of a transition state include steric, electronic, and solvent effects. numberanalytics.com Computational methods, such as density functional theory (DFT), are often used to model these high-energy states and elucidate the step-by-step pathway from reactants to products. researchgate.net
While the principles of transition state theory are broadly applicable, specific experimental or computational studies detailing the reaction pathways and transition states for novel transformations involving this compound are not prominently featured in current literature. Such studies would be valuable for optimizing reaction conditions and predicting the outcomes of new synthetic methods utilizing this compound. numberanalytics.com
Coordination Chemistry and Metal Complex Formation
The molecular structure of this compound, featuring a hydroxyl group, an ester carbonyl group, and a dimethylamino group on a benzene (B151609) ring, makes it a versatile ligand for the formation of metal complexes.
This compound possesses multiple potential coordination sites, allowing it to act as a chelating agent. The phenolic hydroxyl group and the carbonyl oxygen of the ester group can form a stable six-membered chelate ring with a metal ion. This bidentate coordination mode is common for salicylate-type ligands. researchgate.net Depending on the metal ion and reaction conditions, the dimethylamino group could also participate in coordination, potentially allowing the ligand to act in a tridentate fashion. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt (e.g., acetates or chlorides) in a suitable solvent. researchgate.net The design of ligands is crucial as their structure dictates the resulting complex's geometry, stability, and physical properties. researchgate.net
The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques. The resulting complexes, depending on the metal ion's coordination number and preferred geometry, could adopt structures such as tetrahedral, square planar, or octahedral. mdpi.com
Infrared (IR) Spectroscopy: Coordination of a metal ion is evidenced by shifts in the vibrational frequencies of the ligand's functional groups. The broad O-H stretching band of the phenolic group is expected to disappear upon deprotonation and coordination. The C=O stretching frequency of the ester group would likely shift to a lower wavenumber, indicating its involvement in chelation. New bands at lower frequencies corresponding to Metal-Oxygen (M-O) bonds would also appear. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would show absorption bands corresponding to intra-ligand (π→π* and n→π*) and charge-transfer (ligand-to-metal or metal-to-ligand) transitions. researchgate.net These charge-transfer bands are often responsible for the color of transition metal complexes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy can confirm the coordination, as the chemical shifts of protons near the binding sites would be altered compared to the free ligand. mdpi.com
The table below summarizes the expected spectroscopic data for a typical metal complex of this compound, based on studies of structurally similar compounds. researchgate.netmdpi.comnih.gov
| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) |
| IR Spectroscopy | ν(O-H): ~3200 cm⁻¹ (broad)ν(C=O): ~1680 cm⁻¹ | ν(O-H) disappearsν(C=O) shifts to lower frequency (~1650 cm⁻¹)Appearance of ν(M-O) bands (~400-600 cm⁻¹) |
| UV-Vis Spectroscopy | Bands for π→π* and n→π* transitions | Shift in ligand bands and appearance of new charge-transfer bands |
| ¹H NMR Spectroscopy | δ for aromatic, -OCH₃, and -N(CH₃)₂ protons | Shift in proton signals, especially for the aromatic protons adjacent to the OH and COOCH₃ groups |
Coordination of ligands to metal ions can result in complexes with interesting photophysical properties, including photoluminescence. researchgate.net Transition metal complexes, particularly those of d⁶ and d¹⁰ metals, are known to be emissive. nih.govnih.gov The emission often arises from metal-to-ligand charge transfer (MLCT) excited states. tus.ac.jp
For complexes of this compound, the presence of the π-conjugated aromatic system and the electron-donating dimethylamino group could facilitate MLCT processes, potentially leading to luminescent materials. The emission properties, such as wavelength and quantum yield, can be tuned by changing the metal ion or by modifying the ligand structure. nih.govtus.ac.jp Such luminescent complexes have applications in areas like bioimaging and chemical sensing. nih.gov
Supramolecular Interactions and Self-Assembly Processes
The structure of this compound contains several functional groups capable of participating in non-covalent interactions, which can drive supramolecular self-assembly. These interactions include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen, the hydroxyl oxygen, and the dimethylamino nitrogen can all act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. Studies on similar molecules, like 3,5-dihydroxybenzoic acid, have shown that O-H···N and O-H···O hydrogen bonds are primary drivers in forming complex supramolecular architectures. nih.gov
π-π Stacking: The aromatic benzene ring can interact with adjacent rings through π-π stacking, further stabilizing the self-assembled structures.
These directional and specific non-covalent interactions can guide the molecules to organize into ordered supramolecular patterns, such as sheets or stacks, influencing the material's bulk properties. nih.gov
Role of Hydrogen Bonding in Directing Molecular Aggregation
Hydrogen bonding plays a pivotal role in dictating the three-dimensional arrangement of molecules in the crystal lattice of aromatic compounds containing hydroxyl and amino functionalities. In a closely related compound, 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid methanol (B129727) solvate, both intramolecular and intermolecular hydrogen bonds are crucial in stabilizing the crystal structure. An intramolecular O—H⋯O hydrogen bond is observed, which contributes to the planarity of the individual molecule. figshare.com
The specific geometry and strength of these hydrogen bonds are detailed in the crystallographic data of analogous structures. For instance, in the methanol solvate of 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid, the O⋯O separations in the intermolecular hydrogen bonds are 2.631(2) Å and 2.815(2) Å, indicating strong interactions. figshare.com The intramolecular O—H⋯O interaction has an O⋯O distance of 2.589(2) Å. figshare.com
Table 1: Crystallographic Data for 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate figshare.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.1438 (14) |
| b (Å) | 7.3021 (15) |
| c (Å) | 16.613 (3) |
| α (°) | 83.92 (3) |
| β (°) | 80.21 (3) |
| γ (°) | 64.94 (3) |
| V (ų) | 773.0 (3) |
| Z | 2 |
Table 2: Hydrogen Bond Distances for 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate figshare.com
| Bond | Distance (Å) |
| Intramolecular O—H⋯O | 2.589 (2) |
| Intermolecular O—H⋯O (1) | 2.631 (2) |
| Intermolecular O—H⋯O (2) | 2.815 (2) |
Design of Supramolecular Architectures
The functional groups present in this compound make it a promising candidate for the design of diverse supramolecular architectures through the principles of crystal engineering. The hydroxyl and dimethylamino groups are excellent hydrogen bond donors and acceptors, respectively, allowing for the formation of predictable and robust supramolecular synthons.
In the field of crystal engineering, aminophenols are known to form various hydrogen-bonding patterns, including O—H⋯N and N—H⋯O interactions. acs.orgacs.org These synthons can be utilized to assemble molecules into specific one-, two-, or three-dimensional networks. The presence of the methyl ester group offers an additional site for weaker C—H⋯O interactions, which can further stabilize the desired supramolecular assembly.
The dimethylamino group, in particular, is a versatile functional group in directing molecular assembly. nih.gov Its ability to act as a potent hydrogen bond acceptor can be exploited to form specific and directional interactions. By co-crystallizing this compound with other molecules that possess complementary hydrogen bond donor sites (co-formers), it is possible to create novel co-crystals with tailored architectures and properties. For instance, the interaction between a phenol (B47542) group and a tertiary amine is a well-established motif in supramolecular chemistry.
The design of such supramolecular architectures relies on the concept of supramolecular synthons, which are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. researchgate.net The combination of the hydroxyl, dimethylamino, and ester functionalities in this compound offers the potential to form a variety of synthons, leading to diverse and predictable crystalline structures. This predictability is a cornerstone of crystal engineering, enabling the rational design of materials with specific solid-state properties.
Advanced Applications and Research Directions for Methyl 4 Dimethylamino 2 Hydroxybenzoate
Materials Science Applications
The unique electronic architecture of Methyl 4-(dimethylamino)-2-hydroxybenzoate, featuring a donor-π-acceptor (D-π-A) system, positions it as a promising candidate for the development of novel functional materials.
Design and Synthesis of Organic Nonlinear Optical (NLO) Materials
Organic molecules with significant second-order nonlinear optical (NLO) properties are foundational for technologies like frequency conversion and optical switching. The NLO response in organic materials arises from intramolecular charge transfer between an electron donor and an acceptor group through a π-conjugated system. The structure of this compound, with its powerful dimethylamino donor group and ester acceptor, suggests its potential as a chromophore for NLO applications.
While direct research on this specific compound is emerging, studies on analogous molecules highlight the potential. For instance, materials like 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) are renowned for their exceptionally large electro-optic coefficients and second-order NLO susceptibility, making them benchmark materials in the field. researchgate.net The development of such materials often involves "molecular engineering" to optimize the bulk properties of the solid by making structural modifications to individual molecules. jhuapl.edu
| Property | Value for DAST (Illustrative Example) | Reference |
| Second-Order NLO Susceptibility (χ(2)) | 2020 ± 220 pm/V | researchgate.net |
| Electro-Optic Coefficient (r111) | High, varies with wavelength | researchgate.net |
This table presents data for DAST, a well-known NLO material with a structural motif similar to this compound, to illustrate the properties targeted in NLO material design.
Exploration in Optoelectronic Device Fabrication
The same electronic properties that make D-π-A molecules suitable for NLO applications also make them attractive for optoelectronics. These materials can exhibit enhanced electrical conductivity and optical response over a broad spectrum, from visible light to terahertz frequencies. rsc.org Research into composite materials, such as combining organic crystals like DAST with carbon nanotubes, has shown significant enhancement in these properties, paving the way for their use in advanced detectors and sensors. rsc.org The simple preparation and compatibility with existing device fabrication technologies make these organic materials highly appealing for practical applications. rsc.org
Development of Sensing Materials (e.g., Nitroaromatic Compound Detection)
Luminescent metal-organic frameworks (LMOFs) and other fluorescent materials are extensively researched for their ability to detect nitroaromatic compounds (NACs), which are common components of explosives and environmental pollutants. researchgate.net The detection mechanism often relies on fluorescence quenching. When the electron-rich sensing material is exposed to electron-deficient NACs, an efficient electron transfer occurs, quenching the fluorescence.
Materials designed for this purpose often incorporate functional groups that can engage in hydrogen bonding and π-π stacking interactions to enhance sensitivity and selectivity. nih.govresearchgate.net For example, MOFs decorated with trifluoromethyl groups and extended π-conjugated systems have demonstrated high sensitivity to phenolic NACs like 2,4,6-trinitrophenol (TNP). nih.govresearchgate.net The electron-rich nature of the this compound ring system suggests its potential as a core component in designing new chemosensors for NACs.
| Sensing Material Example | Target Analyte | Quenching Efficiency / LOD | Reference |
| TMU-45 (MOF) | 2,4,6-trinitrophenol (TNP) | 99% / 2.07 ppm | nih.gov |
| TMU-44 (MOF) | 2,4,6-trinitrophenol (TNP) | 90% / 6.9 ppm | nih.gov |
| [Cd(H2BDDA)]n (MOF) | p-nitroaniline (p-NA) | High / 0.68 ppm | researchgate.net |
This table shows the performance of example sensing materials for nitroaromatic compounds, illustrating the detection capabilities that could be targeted in materials derived from related structures.
Use as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells, valued for their low cost, efficiency in low-light conditions, and environmental friendliness. nih.gov The photosensitizer is a critical component, responsible for absorbing light and injecting electrons into the semiconductor electrode (typically TiO₂). sigmaaldrich.com
Metal-free organic dyes are highly sought after as photosensitizers due to their high molar absorption coefficients, tunable structures, and the absence of expensive noble metals. nih.govsigmaaldrich.com Effective organic dyes typically possess a D-π-A structure to promote intramolecular charge transfer upon photoexcitation, facilitating efficient electron injection. nih.gov Various organic chromophores, such as those based on phenothiazine (B1677639) and dithienopyrrolobenzothiadiazole, have been successfully employed in high-efficiency DSSCs. rsc.orgrsc.org The inherent D-π-A characteristics of this compound make it a plausible scaffold for the design of new organic photosensitizers.
| Organic Dye Example | Jsc (mA cm⁻²) | Voc (V) | Power Conversion Efficiency (η, %) | Reference |
| NSPt-C6 (Phenothiazine-based) | 14.42 | 0.69 | 6.22 | rsc.org |
| DTP4 (DTPBT-based) | - | - | 7.55 | rsc.org |
This table provides photovoltaic performance data for exemplary organic dyes used in DSSCs, showcasing the key metrics relevant to the evaluation of new photosensitizers.
Analytical Chemistry Methodologies
Accurate and reliable analytical methods are essential for the quality control and study of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of individual components in complex mixtures.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantitation
Reversed-phase HPLC (RP-HPLC) is a widely used and robust method for the analysis of parabens and related hydroxybenzoate derivatives. The development of such methods is crucial for ensuring the quality of pharmaceutical and cosmetic products where these compounds might be used as preservatives or exist as impurities. phytojournal.com
A typical HPLC method for these compounds involves a C18 column and a mobile phase consisting of an aqueous buffer (often acidified with phosphoric or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govlongdom.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. researchgate.net Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the method is specific, linear, accurate, and precise. jbiochemtech.com
The table below summarizes typical parameters from a validated HPLC method developed for the analysis of 4-Hydroxy Benzoic Acid, a structurally related compound, demonstrating the analytical approach that would be applicable to this compound. longdom.org
| Parameter | Typical Condition / Result | Reference |
| Chromatographic Conditions | ||
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | longdom.org |
| Mobile Phase | Gradient elution with 0.1% Phosphoric acid and Acetonitrile | longdom.org |
| Flow Rate | 1.0 mL/min | longdom.org |
| Detection Wavelength | 230 nm | longdom.org |
| Method Validation | ||
| Linearity (Correlation Coefficient, r²) | > 0.999 | longdom.org |
| Limit of Detection (LOD) | ~0.1 µg/mL | longdom.org |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | longdom.org |
This table outlines a representative HPLC method for a related analyte, illustrating the conditions and validation parameters relevant for the quantitation of this compound.
Spectroscopic Analytical Techniques (e.g., Surface-Enhanced Raman Scattering (SERS))
The application of this compound in advanced spectroscopic techniques like Surface-Enhanced Raman Scattering (SERS) represents a significant area of research. SERS is a powerful analytical tool that provides ultrasensitive vibrational information about molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. The specific molecular structure of this compound makes it an interesting candidate for SERS studies.
The presence of multiple functional groups allows for specific interactions with metallic surfaces. The carboxylate group (formed upon hydrolysis or deprotonation of the ester) and the hydroxyl group can act as anchoring points to the nanoparticle surface, facilitating the strong electromagnetic enhancement required for the SERS effect. The dimethylamino group, a strong electron donor, can significantly influence the molecule's polarizability and its Raman scattering cross-section, potentially leading to strong SERS signals.
Research in this area focuses on understanding the adsorption orientation and interaction of the molecule on different SERS-active substrates. The orientation of the molecule relative to the nanoparticle surface is crucial as it dictates which vibrational modes are enhanced. For instance, if the molecule adsorbs perpendicularly through the carboxylate group, the vibrational modes of the aromatic ring would be expected to show significant enhancement.
Table 1: Potential SERS Vibrational Modes of Interest for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance in SERS Analysis |
| Ring Breathing | 800 - 900 | Provides information on the overall structure and interaction of the aromatic ring with the substrate. |
| C-N Stretching | 1180 - 1360 | Sensitive to the electronic environment of the dimethylamino group and its interaction with the surface. |
| C=O Stretching (Ester) | 1680 - 1740 | Indicates the status of the ester group and its potential involvement in surface binding. |
| O-H Bending | 1330 - 1440 | Changes in this mode can suggest hydrogen bonding or deprotonation upon adsorption. |
Future research will likely involve the use of this compound as a model analyte to test new SERS substrates or as a component in more complex sensing schemes where its distinct spectral signature can be used for detection and quantification.
Interdisciplinary Research Prospects
The unique photophysical and chemical properties of this compound open up avenues for its use in interdisciplinary research, particularly in the fields of materials science and molecular-level bioprobing.
The structure of this compound serves as a versatile building block for the synthesis of advanced functional materials. Its aromatic core, substituted with both electron-donating and electron-withdrawing groups, is a classic template for creating molecules with interesting optical and electronic properties, such as intramolecular charge transfer (ICT). This ICT character is fundamental to applications in nonlinear optics, organic light-emitting diodes (OLEDs), and chemosensors.
By chemically modifying the core structure—for example, by polymerizing it or incorporating it into larger macromolecular assemblies—researchers can create materials with tailored properties. The hydroxyl and ester functionalities provide reactive sites for polymerization or grafting onto other material backbones. For instance, it can be incorporated as a monomer into polyesters or polyurethanes, imparting specific fluorescent or UV-absorbing properties to the bulk material.
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Synthetic Strategy | Potential Application | Tailored Property |
| Fluorescent Polymers | Incorporation as a monomer in a polymer chain (e.g., polyester). | Solid-state lighting, sensors. | Tunable emission wavelength, high quantum yield. |
| Photoresponsive Materials | Attachment to a photo-switchable moiety. | Optical data storage, smart coatings. | Reversible changes in absorption or fluorescence. |
| Nonlinear Optical (NLO) Materials | Creation of crystalline materials or doped polymer films. | Telecommunications, optical computing. | High second-order NLO susceptibility. |
The development of such materials requires a deep understanding of the structure-property relationships, where the electronic characteristics of the this compound unit are precisely controlled through chemical design.
At the molecular level, this compound possesses features that are highly desirable for the development of non-clinical biomolecular probes. Its inherent fluorescence, likely stemming from an ICT state, is sensitive to the local environment, such as solvent polarity, viscosity, and the presence of specific analytes. This solvatochromism makes it a candidate for use as a probe to study molecular interactions and microenvironments in biological systems in vitro.
For instance, the compound could be developed into a fluorescent probe for detecting changes in the polarity of a protein's active site upon substrate binding. The ester group can be modified to include a reactive moiety that allows for covalent labeling of a specific biomolecule, while the core structure acts as the fluorescent reporter.
Research efforts in this domain would focus on:
Characterizing the photophysical properties: A thorough investigation of its absorption and emission spectra, fluorescence quantum yield, and lifetime in various environments is a prerequisite.
Designing targeted derivatives: Modifying the structure to enhance its specificity for a particular biomolecule or cellular component. For example, adding a specific binding group to target a protein of interest.
Studying binding interactions: Using techniques like fluorescence titration to quantify the probe's interaction with target biomolecules and understand the mechanism of the fluorescence response.
Table 3: Key Parameters for Biomolecular Probe Development
| Parameter | Description | Relevance for this compound |
| Quantum Yield | The efficiency of converting absorbed light into emitted light. | A high quantum yield is desirable for sensitive detection. |
| Stokes Shift | The difference between the maximum absorption and emission wavelengths. | A large Stokes shift is beneficial to minimize self-quenching and improve signal-to-noise ratio. |
| Environmental Sensitivity | Changes in fluorescence properties in response to changes in the local environment (e.g., polarity). | The ICT nature of the molecule suggests high sensitivity to the local environment. |
| Photostability | Resistance to photochemical degradation upon exposure to light. | Crucial for applications requiring long-term imaging or monitoring. |
The development of probes based on this scaffold could provide valuable tools for fundamental research in biochemistry and molecular biology, enabling the study of molecular recognition events and the characterization of biomolecular structures and functions at a detailed level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
